Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester
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Description
Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester is a useful research compound. Its molecular formula is C16H24N2O2 and its molecular weight is 276.38. The purity is usually 95%.
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Scientific Research Applications
Conformational Analysis and Synthesis
The motional restrictions of the pyrrolidine ring, as found in compounds like Trans (+/-) 3-Amino-4-(4-Methylphenyl)Pyrrolidine-1-Carboxylic Acid Tert-Butyl Ester, allow it to act as a turn inducer in peptides and proteins. A study highlighted the synthesis and conformational analysis of cis- and trans-4-tert-butylprolines, which share structural similarities with the compound . The introduction of a sterically demanding tert-butyl group at C-4 in trans- and cis-configurations was shown to cause opposite puckering effects on the pyrrolidine ring, which could have implications for designing peptide and protein structures with specific conformations (Koskinen et al., 2005).
Alpha-Amidoalkylation
Another study discussed the alpha-amidoalkylation of ambident nucleophiles, including tert-butyl esters, with N-benzoylbenzylideneamine. Although not directly mentioning this compound, this research sheds light on the chemical reactions and pathways that such a compound could undergo, further expanding its potential applications in organic synthesis and medicinal chemistry (Dobrev et al., 1992).
Structural and Synthetic Studies
The synthesis of new trans-2-benzyl-3-(furan-2-yl)-4-substituted-1,2,3,4-tetrahydroisoquinolinones was detailed in a study that could have relevance to the synthesis pathways of related compounds, including this compound. Such studies contribute to the understanding of synthetic strategies and structural analysis in the development of pharmacologically interesting molecules (Kandinska et al., 2006).
Coordination Chemistry
Research into PCP pincer iridium chemistry and the coordination of pyridines has implications for catalysis and material science. While not directly linked, the methodologies and coordination chemistry principles could apply to compounds like this compound in the context of developing new materials or catalytic systems (Titova et al., 2016).
Asymmetric Synthesis
A study on the enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines highlights the importance of chirality and asymmetric synthesis in developing compounds with potential pharmaceutical applications. This research might inform the synthesis of enantiomerically pure forms of this compound and its derivatives, which could be crucial for their biological activity (Chung et al., 2005).
Properties
IUPAC Name |
tert-butyl (3S,4R)-3-amino-4-(4-methylphenyl)pyrrolidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-11-5-7-12(8-6-11)13-9-18(10-14(13)17)15(19)20-16(2,3)4/h5-8,13-14H,9-10,17H2,1-4H3/t13-,14+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLAPHVKVTWWOCS-UONOGXRCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CN(CC2N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H]2CN(C[C@H]2N)C(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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